2-Bromo-6-fluoro-3-iodobenzeneboronic acid
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Overview
Description
2-Bromo-6-fluoro-3-iodobenzeneboronic acid is a boronic acid derivative with the molecular formula C6H4BBrFIO2. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions. The presence of bromine, fluorine, and iodine atoms in its structure makes it a versatile reagent for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-iodobenzeneboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential halogenation of phenylboronic acid, where bromine, fluorine, and iodine are introduced stepwise under controlled conditions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine in the presence of suitable solvents and catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-iodobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using suitable reagents.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted phenylboronic acids with various functional groups.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-6-fluoro-3-iodobenzeneboronic acid has diverse applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-iodobenzeneboronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid reagent, where the boron atom forms a complex with the palladium catalyst. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
- 3-Iodophenylboronic acid
Uniqueness
2-Bromo-6-fluoro-3-iodobenzeneboronic acid is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) in its structure. This unique combination of halogens provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-iodophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrFIO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPHWWETSZLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)I)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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